2-Chloromethyl-6-nitrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-6-nitrobenzo[d]thiazole is a chemical compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a chloromethyl group at the 2-position and a nitro group at the 6-position on the benzo[d]thiazole ring. Benzo[d]thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary targets of 2-Chloromethyl-6-nitrobenzo[d]thiazole Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-6-nitrobenzo[d]thiazole typically involves the chloromethylation of 6-nitrobenzo[d]thiazole. One common method is the reaction of 6-nitrobenzo[d]thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The product is then purified by recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogenation reactions are performed under atmospheric or higher pressures of hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst. Chemical reductions are carried out in acidic or neutral media.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-Aminomethyl-6-nitrobenzo[d]thiazole.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
2-Chloromethyl-6-nitrobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-6-nitrobenzothiazole
- 2-Methyl-6-nitrobenzo[d]thiazole
- 2-Chloromethyl-4-nitrobenzo[d]thiazole
Uniqueness
2-Chloromethyl-6-nitrobenzo[d]thiazole is unique due to the specific positioning of the chloromethyl and nitro groups, which confer distinct reactivity and biological activity compared to other benzo[d]thiazole derivatives. The presence of both electron-withdrawing (nitro) and electron-donating (chloromethyl) groups allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
2-(chloromethyl)-6-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJRLTPAYKTPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188624-36-4 |
Source
|
Record name | 2-(chloromethyl)-6-nitro-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.